Ethylene formate

Übersicht

Beschreibung

Ethylene formate is not directly mentioned in the provided papers; however, ethyl formate (EF), which is closely related, is extensively discussed. Ethyl formate is a generally-recognized-as-safe flavoring agent used in the food industry and has been identified for its insecticidal and antimicrobial properties, making it a potential alternative fumigant to methyl bromide . It is also used as a dispersed solvent in the preparation of poly-D,L-lactide-co-glycolide (PLGA) microspheres, indicating its utility in pharmaceutical applications .

Synthesis Analysis

The synthesis of ethyl formate involves a condensation reaction of adipic acid dihydrazide with triethyl orthoformate, resulting in a precursor that can release ethyl formate upon hydrolysis . Another synthesis method described is the radiochemical telomerization of ethylene with methyl formate, which involves a rearrangement of radicals and migration of hydrogen atoms . Additionally, ethylene itself can be polymerized under high pressure to form polyethylene, a process that may be related to the synthesis of ethylene-based compounds .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, was determined by X-ray single-crystal diffraction analysis. The analysis revealed a six-membered ring with a boat conformation and the presence of C=C double bonds . Although this is not ethylene formate, the structural analysis of related formate compounds can provide insights into the general behavior of formate esters.

Chemical Reactions Analysis

Ethyl formate can undergo hydrolytic degradation, which is a significant consideration for its stability and storage . The pyrolysis of radioactive ethyl formate yields radioactive carbon dioxide and inactive ethylene, indicating a simple splitting of the molecule . In the context of telomerization reactions, ethylene can react with methyl formate, leading to the formation of various esters and demonstrating the reactivity of formate esters with ethylene .

Physical and Chemical Properties Analysis

Ethyl formate is highly volatile, flammable, and its physical properties include being composed of agglomerated particulates with irregular shapes and sizes . It is also miscible with water, which affects its extraction during the solvent quenching process . The volatility of ethyl formate is beneficial in certain applications, such as the fabrication of PLGA microspheres, where it aids in shortening the microsphere hardening step .

Wissenschaftliche Forschungsanwendungen

Photochemical Behavior in Polymers

Ethylene formate has been studied in the context of the photooxidative degradation of polymers. Wilhelm and Gardette (1997) investigated the degradation of a polyether/aliphatic diisocyanate based polyurethane, finding that oxidation produced formates, which further decomposed to give ethylene and methyl formate (Wilhelm & Gardette, 1997).

Electrochemical Oxidation

The electrochemical oxidation of ethylene has been observed to produce periodic effects in kinetics, a study by Wojtowicz, Marinčić, and Conway (1968) demonstrates. They related these oscillations to activation-controlled processes and mass transport effects (Wojtowicz et al., 1968).

Radiochemical Telomerization

Research by Bryantsev et al. (1970) explored the radiochemical telomerization of ethylene with methyl formate. They observed a rearrangement of radicals with 1,6-migration of hydrogen atoms during the reaction (Bryantsev et al., 1970).

Ethylene Ozonolysis

Sakamoto, Inomata, and Hirokawa (2013) found that in ethylene ozonolysis, oligomeric hydroperoxides composed of the Criegee intermediate (CH2OO) are formed, leading to secondary organic aerosol (SOA) formation. This indicates CH2OO’s critical role in oligomer formation and subsequent SOA formation (Sakamoto et al., 2013).

Ethyl Formate in Active Packaging

A study by Zaitoon, Lim, and Scott-dupree (2021) demonstrated the use of ethyl formate (EF) as an insecticidal and antimicrobial volatile compound in active packaging of fresh produce. EF was encapsulated in electrospun ethylcellulose/poly (ethylene oxide) nonwovens, showing potential for use as an alternative to synthetic fumigants (Zaitoon et al., 2021).

Degradation of Poly(ethylene oxide)

Yang, Heatley, Blease, and Thompson (1996) studied the oxidative thermal degradation of poly(ethylene oxide) (PEO), finding significant formation of formate ester and hydroxy end-groups (Yang et al., 1996).

Ethyl Formate in PLGA Microsphere Fabrication

Sah (2000) explored the use of ethyl formate in fabricating poly-D,L-lactide-co-glycolide (PLGA) microspheres, finding it a suitable less toxic alternative to methylene chloride. This study highlighted ethyl formate's efficiency in microsphere hardening due to its faster evaporation rate and water miscibility (Sah, 2000).

Pyrolysis Studies

The pyrolysis of ethyl formate, leading to radioactive carbon dioxide and inactive ethylene, was described by Bos and Aten (1951). This research indicated a straightforward molecular splitting during decomposition (Bos & Aten, 1951).

Bioremediation Applications

Freedman and Gossett (1989) found that under methanogenic conditions, mixed cultures could dechlorinate tetrachloroethylene and trichloroethylene to ethylene. This study highlights the environmental application of ethylene formate in groundwater remediation processes (Freedman & Gossett, 1989).

Fumigant Efficacy Enhancement

Haritos, Damcevski, and Dojchinov (2006) demonstrated that combining carbon dioxide with ethyl formate significantly enhanced its efficacy as a fumigant against stored grain insects. This study contributes to the understanding of ethyl formate's potential in agricultural and storage applications (Haritos et al., 2006).

Eigenschaften

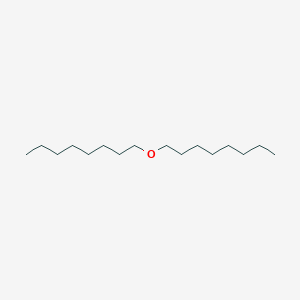

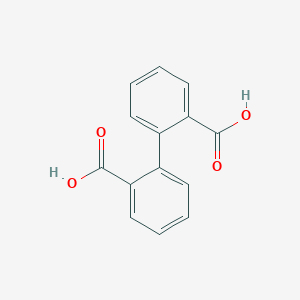

IUPAC Name |

2-formyloxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQWKJZLSDDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060866 | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

200 °F (NFPA, 2010) | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Ethylene formate | |

CAS RN |

629-15-2 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)